4-(4-(Chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s IUPAC name, 4-(4-(chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid , is derived from its parent structure 2-methylfuran-3-carboxylic acid . Key elements include:
- Furan Core : A five-membered aromatic ring with one oxygen atom, numbered sequentially. The 2-methyl substituent occupies position 2, while the carboxylic acid group (-COOH) is at position 3.
- Substituent : The 4-(chlorosulfonyl)phenyl group is attached to position 4 of the furan ring. The chlorosulfonyl moiety (-SO₂Cl) is bonded to the phenyl ring at its para position.
Molecular Formula : $$ \text{C}{12}\text{H}9\text{ClO}_5\text{S} $$
Molecular Weight : 300.71 g/mol.
Structural Elucidation via X-ray Crystallography
While specific X-ray diffraction data for this compound are not publicly available, structural elucidation for analogous furan derivatives typically employs synchrotron X-ray powder diffraction (XRD) or single-crystal methods. Key features that would be analyzed include:
| Parameter | Typical Observations in Furan Derivatives | Relevance to This Compound |
|---|---|---|
| Furan Ring Conformation | Planar, conjugated π-system | Confirms aromaticity and substituent orientation |
| Carboxylic Acid Group | Hydrogen bonding, intermolecular interactions | Affects crystal packing and stability |
| Chlorosulfonyl Group | Tetrahedral geometry around sulfur | Validates -SO₂Cl bond angles and distances |
For example, 2-furoic acid (C₅H₄O₃) exhibits a planar furan ring with a hydrogen-bonded carboxylic acid group, a structural motif likely mirrored in this compound.
Comparative Analysis with Related Furan Derivatives
The compound’s unique combination of substituents distinguishes it from other furan carboxylic acids. Below is a comparative analysis:
Key Differences :
- Reactivity : The chlorosulfonyl group (-SO₂Cl) introduces electrophilic character, enabling nucleophilic substitution reactions, unlike the inert chlorophenyl group in related compounds.
- Steric Effects : The 2-methyl group may hinder rotation around the furan-phenyl bond, influencing conformational flexibility.
- Functional Group Diversity : Unlike simpler furan carboxylic acids (e.g., 2,4-dimethylfuran-3-carboxylic acid), this compound combines aromatic substitution with a reactive sulfonyl chloride group.
Properties
IUPAC Name |
4-(4-chlorosulfonylphenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5S/c1-7-11(12(14)15)10(6-18-7)8-2-4-9(5-3-8)19(13,16)17/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQFJVJFHJIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of chlorosulfonic acid and other reagents under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, substituted phenyl-furan compounds, and various oxidized products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
- Chemical Formula: C₁₂H₉ClO₅S
- Molecular Weight: Approximately 300.72 g/mol
- IUPAC Name: 4-(4-(chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid
- CAS Number: 2155855-97-1
Physical Properties
The compound is characterized by its solubility in organic solvents and its stability under standard laboratory conditions. Its chlorosulfonyl group enhances its electrophilic properties, making it suitable for various chemical reactions.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells, by inhibiting specific enzymes involved in cell proliferation .
- Enzyme Inhibition: The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo:
- Substitution Reactions: The chlorosulfonyl group can be replaced with other nucleophiles to create diverse derivatives.
- Oxidation and Reduction Reactions: The furan ring can be oxidized or the chlorosulfonyl group reduced, allowing for the modification of chemical properties and reactivity.
Material Science
In industrial applications, this compound is utilized in the production of advanced materials:
- Polymers and Coatings: Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and chemical resistance.
Case Study 1: Anticancer Research
A study investigated the antiproliferative activity of various derivatives of this compound against cancer cell lines. Results indicated that specific modifications led to enhanced inhibitory effects on tumor growth, suggesting potential therapeutic applications in oncology .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes revealed that it acts as a potent inhibitor, providing insights into its mechanism of action and potential use as a biochemical probe in enzyme studies.
Mechanism of Action
The mechanism of action of 4-(4-(Chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 4-(4-(Chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid with analogous compounds:
Key Research Findings
Sulfonamide Derivatives : The target compound’s derivatives (e.g., indole-based 7a) exhibit IC₅₀ values <100 nM against kinases due to the sulfonamide’s ability to form hydrogen bonds with ATP-binding pockets .
Impact of Core Heterocycle : Pyrimidine-based analogs (e.g., ) show higher metabolic stability than furan derivatives but reduced cell permeability due to increased polarity.
Substituent Effects : Replacing -SO₂Cl with -S- (sulfanyl) in pyrimidine analogs () reduces electrophilicity, diminishing covalent binding to targets but improving oral bioavailability.
Biological Activity
4-(4-(Chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid is an organic compound notable for its unique chemical structure, which includes a chlorosulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C12H11ClO4S
- Molecular Weight : 286.73 g/mol
- Chemical Structure : The compound features a furan ring substituted with a chlorosulfonyl phenyl group and a carboxylic acid moiety, which may contribute to its reactivity and biological interactions.
Anti-inflammatory Properties
Research has indicated that compounds containing chlorosulfonyl groups can exhibit anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Case Study : A study demonstrated that derivatives of sulfonyl compounds showed significant inhibition of COX-2 activity, which is crucial in the inflammatory response. This suggests that this compound may also possess similar inhibitory properties .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Sulfonamide derivatives have been studied extensively for their ability to inhibit tumor growth.
- Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The presence of the chlorosulfonyl group can facilitate interactions with various enzymes, potentially leading to inhibition.
- Cell Signaling Modulation : The compound may interfere with cell signaling pathways associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that sulfonamide derivatives can modulate ROS levels, impacting cell survival and proliferation.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for 4-(4-(chlorosulfonyl)phenyl)-2-methylfuran-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the furan and phenyl rings. A key intermediate is 4-(chlorosulfonyl)benzene derivatives, which can undergo nucleophilic substitution or coupling reactions. For example, chlorosulfonyl groups react with carboxylic acid precursors under acidic or catalytic conditions (e.g., Pd/Cu catalysts) to form the target compound . Solvent choice (e.g., DMF, toluene) and temperature (80–120°C) critically impact yield due to the sensitivity of the chlorosulfonyl group to hydrolysis. Optimize by monitoring reaction progress via TLC or HPLC .
Basic: How should researchers purify and characterize this compound to ensure high purity?
Methodological Answer:
Purification often combines column chromatography (silica gel, eluent: ethyl acetate/hexane) with recrystallization using polar aprotic solvents like DMSO. Characterization requires:
- NMR (¹H/¹³C): Confirm aromatic protons (δ 7.2–8.1 ppm for phenyl) and furan methyl groups (δ 2.3–2.6 ppm).
- IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 328.6 for C₁₂H₉ClO₅S) .
Advanced: How can crystallographic analysis resolve contradictions in reported stereochemical or structural data?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities in molecular geometry. For example, conflicting NMR data on substituent orientation (e.g., chlorosulfonyl group position) can be clarified by SCXRD bond-length analysis (C-S bond ~1.76 Å) and torsion angles. Use synchrotron sources for high-resolution data and refine structures with software like SHELXL .
Advanced: What strategies address contradictory biological activity data in in vitro assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH affecting carboxylic acid ionization). Standardize protocols:
- Use buffer systems (PBS, pH 7.4) to maintain consistent ionization.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Compare with structurally related compounds (e.g., 7-(chlorosulfonyl)benzofuran analogs) to isolate structure-activity relationships .
Basic: What safety protocols are essential when handling this compound’s reactive groups?
Methodological Answer:
The chlorosulfonyl group is moisture-sensitive and corrosive. Use:
- Dry Glassware : Pre-dry with a flame under nitrogen.
- PPE : Acid-resistant gloves, goggles, and fume hoods.
- Quenching : Neutralize residual chlorosulfonyl groups with cold aqueous NaHCO₃. Document waste disposal per EPA guidelines for sulfonic acids .
Advanced: How can computational modeling predict reactivity or stability under varying conditions?
Methodological Answer:
DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model:
- Hydrolysis Kinetics : Energy barriers for chlorosulfonyl group hydrolysis in aqueous environments.
- Thermal Stability : Simulate decomposition pathways (e.g., decarboxylation at >150°C). Validate with TGA-DSC experiments .
Basic: What solvents and storage conditions maximize compound stability?
Methodological Answer:
Store as a lyophilized solid at –20°C under argon. Avoid protic solvents (e.g., methanol) to prevent esterification of the carboxylic acid. For dissolution, use anhydrous DMSO or DMF. Monitor stability via periodic HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to design derivatives to study the role of the chlorosulfonyl group in bioactivity?
Methodological Answer:
Synthesize analogs via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
